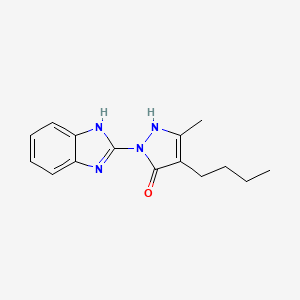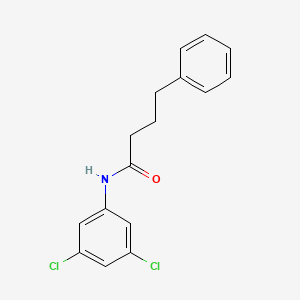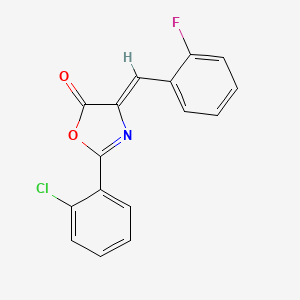
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol, also known as BMX, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMX is a kinase inhibitor that targets the TEC family of non-receptor tyrosine kinases, including BMX, ITK, and TXK. The molecule has been shown to have potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol inhibits the activity of TEC family kinases, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of these kinases by 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol results in the suppression of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the phosphorylation of various signaling molecules, including AKT, ERK, and STAT3. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells. Additionally, 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to modulate the immune response by inhibiting the activity of T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has several advantages and limitations for lab experiments. One of the advantages of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is its specificity for TEC family kinases, which allows for the selective inhibition of these kinases without affecting other cellular processes. However, one of the limitations of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is its relatively low potency compared to other kinase inhibitors.
Orientations Futures
There are several future directions for the research on 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol. One potential direction is the development of more potent 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol analogs that can be used as more effective cancer treatments. Another potential direction is the investigation of the role of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol in autoimmune disorders and inflammatory diseases. Additionally, the potential of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol as a therapeutic target for other diseases, such as cardiovascular diseases and neurodegenerative diseases, should be explored.
Méthodes De Synthèse
The synthesis of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been described in several research papers. One of the most commonly used methods involves the reaction of 2-amino-1-methylbenzimidazole with 1-bromo-4-butyl-3-methyl-1H-pyrazole-5-ol in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol.
Applications De Recherche Scientifique
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. Several research studies have reported the potential of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol as a treatment for cancer. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the growth and proliferation of various cancer cells, including prostate cancer, breast cancer, and leukemia. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-butyl-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-4-7-11-10(2)18-19(14(11)20)15-16-12-8-5-6-9-13(12)17-15/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYUZHRIFRYDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)
![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)


![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)


![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)
![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)